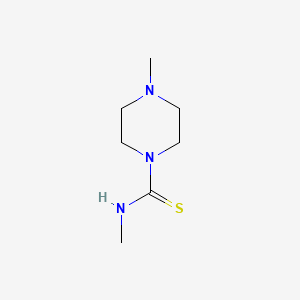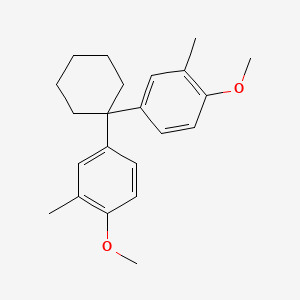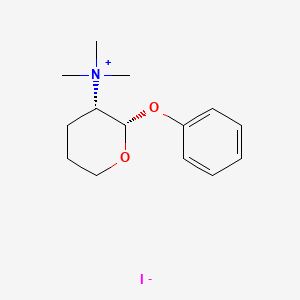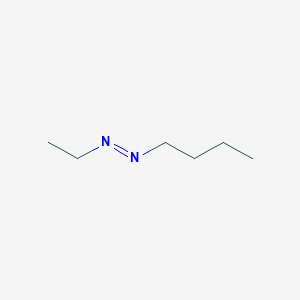![molecular formula C10H25NSSi B14494012 2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine CAS No. 65575-46-4](/img/structure/B14494012.png)
2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine is an organosilicon compound characterized by the presence of a triethylsilyl group attached to an ethyl sulfanyl chain, which is further connected to an ethan-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of triethylsilyl chloride with an appropriate thiol compound, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of Triethylsilyl Chloride with Thiol:
Introduction of Amine Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Secondary or tertiary amines
Substitution: Compounds with substituted silyl groups
Aplicaciones Científicas De Investigación
2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets through its functional groups. The triethylsilyl group can act as a protecting group, while the sulfanyl and amine groups can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate specific chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but with a hydroxyl group instead of an amine.
2-(Triethylsilyl)ethanol: Similar in structure but with a hydroxyl group instead of a sulfanyl group.
2-(Tritylthio)ethanamine: Similar in structure but with a trityl group instead of a triethylsilyl group.
Uniqueness
2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine is unique due to the combination of its triethylsilyl, sulfanyl, and amine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
65575-46-4 |
|---|---|
Fórmula molecular |
C10H25NSSi |
Peso molecular |
219.46 g/mol |
Nombre IUPAC |
2-(2-triethylsilylethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H25NSSi/c1-4-13(5-2,6-3)10-9-12-8-7-11/h4-11H2,1-3H3 |
Clave InChI |
RCLXGRJQJZQUMK-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CCSCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


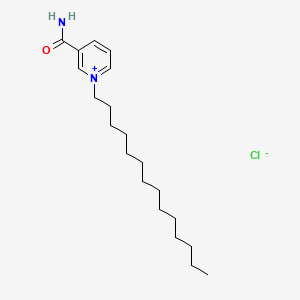
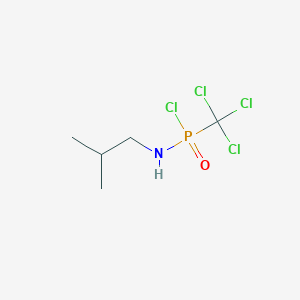
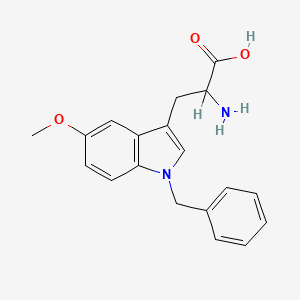
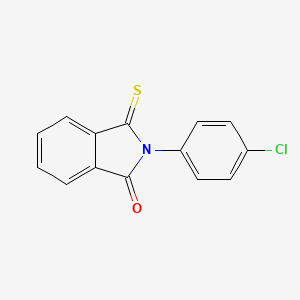
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)
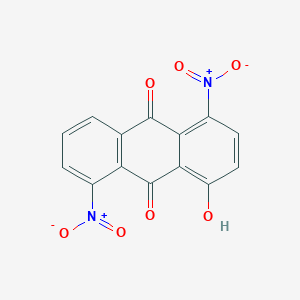
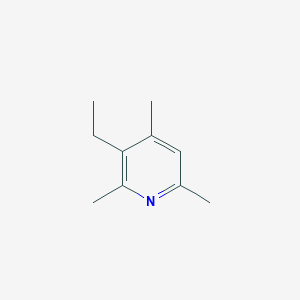
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
